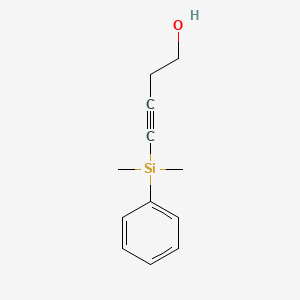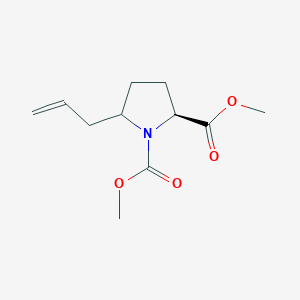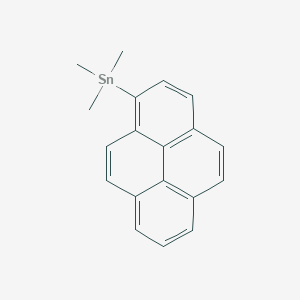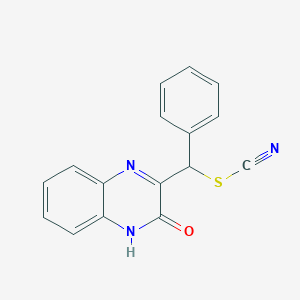
3-Butyn-1-ol, 4-(dimethylphenylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an organic compound with the molecular formula C12H16OSi. It is a derivative of 3-Butyn-1-ol, where a dimethylphenylsilyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- typically involves the reaction of 3-Butyn-1-ol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl
Industrial Production Methods
While specific industrial production methods for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of 4-(dimethylphenylsilyl)butanal or 4-(dimethylphenylsilyl)butanoic acid.
Reduction: Formation of 4-(dimethylphenylsilyl)butene or 4-(dimethylphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- depends on the specific reaction it undergoes. Generally, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: The parent compound without the silyl group.
4-Trimethylsilyl-3-butyn-1-ol: A similar compound with a trimethylsilyl group instead of a dimethylphenylsilyl group.
4-Hydroxy-1-butyne: Another related compound with a hydroxyl group at the fourth position.
Uniqueness
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals.
特性
CAS番号 |
492440-09-2 |
|---|---|
分子式 |
C12H16OSi |
分子量 |
204.34 g/mol |
IUPAC名 |
4-[dimethyl(phenyl)silyl]but-3-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3 |
InChIキー |
XPTQSQAQPQPDHL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#CCCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)

![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
